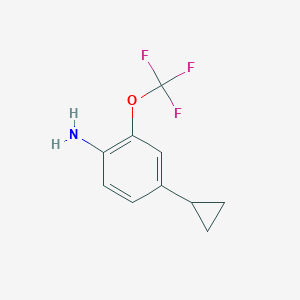
4-Cyclopropyl-2-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol It is characterized by the presence of a cyclopropyl group and a trifluoromethoxy group attached to an aniline ring
Méthodes De Préparation
The synthesis of 4-Cyclopropyl-2-(trifluoromethoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and 4-(trifluoromethoxy)benzaldehyde.
Reaction Conditions: The key step involves the formation of the aniline derivative through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-Cyclopropyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, halogenation can yield halogenated aniline derivatives.
Applications De Recherche Scientifique
4-Cyclopropyl-2-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparaison Avec Des Composés Similaires
4-Cyclopropyl-2-(trifluoromethoxy)aniline can be compared with similar compounds such as:
4-(Trifluoromethoxy)aniline: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
2-Cyclopropyl-4-(trifluoromethoxy)phenol: Contains a phenol group instead of an aniline group, leading to different chemical and biological properties.
4-Cyclopropyl-2-(trifluoromethyl)aniline: The trifluoromethyl group may alter the compound’s electronic properties compared to the trifluoromethoxy group.
Propriétés
Formule moléculaire |
C10H10F3NO |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
4-cyclopropyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-5-7(6-1-2-6)3-4-8(9)14/h3-6H,1-2,14H2 |
Clé InChI |
JLPLJRVEEYFMRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


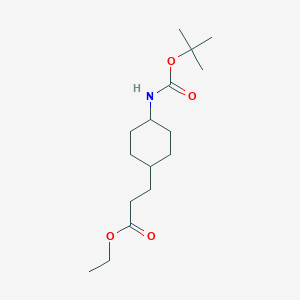
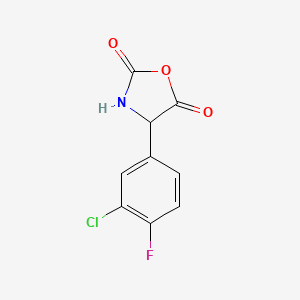
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
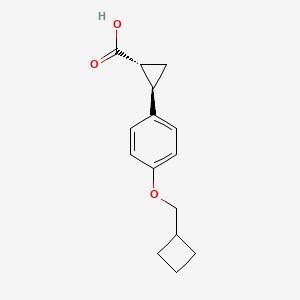
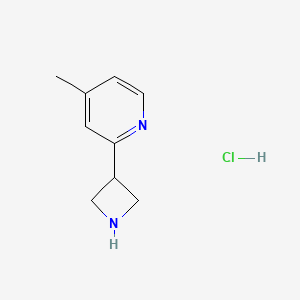
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
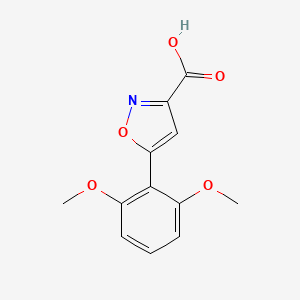
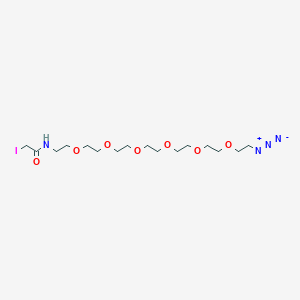
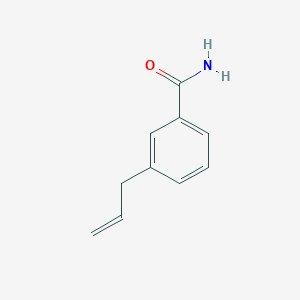
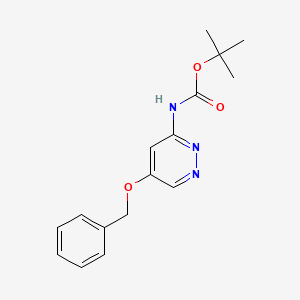
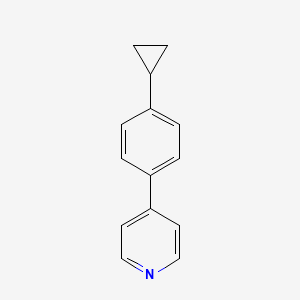
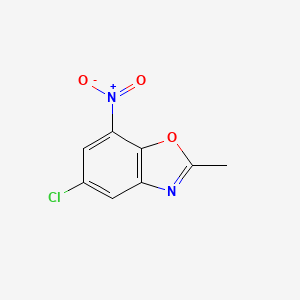
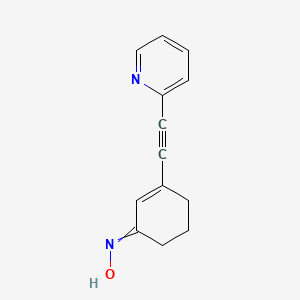
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
